Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H14O5 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a compound with significant pharmacological potential, has garnered attention in recent years for its diverse biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique structure that includes a methoxy group and a hydroxyl group on the aromatic ring. The synthesis of this compound typically involves acylation reactions and subsequent modifications to introduce functional groups that enhance its biological activity.
Synthetic Pathway
The synthetic route often involves the following steps:
- Formation of Ethyl 3-Oxopropanoate : This is achieved through esterification methods.
- Substitution Reactions : The introduction of the 2-hydroxy-4-methoxyphenyl group can be performed using electrophilic aromatic substitution techniques.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and apoptosis induction .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate significant antibacterial activity against several pathogenic bacteria, including strains resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its utility in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed an increase in cells undergoing apoptosis as evidenced by annexin V staining .
Study 2: Antimicrobial Activity Assessment
In another study, the compound was tested against various bacterial strains using disc diffusion methods. Results showed a clear zone of inhibition for both Gram-positive and Gram-negative bacteria, indicating strong antimicrobial efficacy. Further analysis suggested that the compound might act synergistically with existing antibiotics .
Study 3: In Vivo Anti-inflammatory Study
An animal model was used to assess the anti-inflammatory effects of this compound. The compound significantly reduced paw edema in rats induced by carrageenan, demonstrating its potential as an anti-inflammatory agent. Histological examination confirmed reduced inflammatory cell infiltration in treated tissues compared to controls .
Properties
IUPAC Name |
ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6,13H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCKMTRRRKCPDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695992 | |
Record name | Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364039-61-2 | |
Record name | Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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